molecular formula C22H18N4O5S B3407847 Ethyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852135-90-1

Ethyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate

Cat. No. B3407847
CAS RN: 852135-90-1
M. Wt: 450.5 g/mol
InChI Key: YKCYZRUKSPUOBX-UHFFFAOYSA-N
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Description

The compound is likely a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, benzo[d]-imidazo[2,1-b]-thiazole and imidazo[2,1-b]-thiazole carboxamide derivatives have been synthesized in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole scaffold have been found to act as analgesic and anti-inflammatory agents . These compounds could potentially be used in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They could potentially be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections.

Diuretic Activity

Some thiazole derivatives have been found to act as diuretics . Diuretics are substances that promote diuresis, the increased production of urine.

Anticonvulsant Activity

Thiazole derivatives have been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of conditions characterized by seizures.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . This suggests potential applications in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . This suggests potential applications in the treatment of cancer.

properties

IUPAC Name

ethyl 4-[[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-3-31-21(28)14-7-9-16(10-8-14)23-20(27)19-13(2)25-12-18(24-22(25)32-19)15-5-4-6-17(11-15)26(29)30/h4-12H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCYZRUKSPUOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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